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molecular formula C10H20N2O2 B8461355 1-(2-Hydroxyethyl)-3,3,5,5-tetramethyl-piperazin-2-one

1-(2-Hydroxyethyl)-3,3,5,5-tetramethyl-piperazin-2-one

Cat. No. B8461355
M. Wt: 200.28 g/mol
InChI Key: BUMXGCXFKGZOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596461B1

Procedure details

244.2 g (2.05 mol) of chloroform are added to 180 g (1.36 mol) of 2-(2-amino-2-methylpropylamino)ethanol in 1204 ml of acetone. The mixture is cooled to 5° C. under stirring and a solution of 327 g (8.18 mol) of sodium hydroxide in 327 ml of water is slowly added, the temperature of the mixture being maintained at 0°-5° C. during the addition. The mixture is then stirred at this temperature for further 2 hours and at room temperature for 15 hours. Subsequently, the pH of the aqueous solution is corrected to 11 and the mixture is stirred for further 4 hours. Then, the mixture is filtered and the residue is washed with acetone. The filtrate and the acetone of washing are collected and evaporated under vacuum (70° C./24 mbar). The residue is distilled giving a white oil with a boiling point of 115° C. at 2.66 mbar. After cooling a solid product with a melting point of 91°-93° C. is obtained.
Quantity
244.2 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1204 mL
Type
solvent
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step Two
Name
Quantity
327 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[NH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][NH:8][CH2:9][CH2:10][OH:11].[OH-:14].[Na+]>CC(C)=O.O>[OH:11][CH2:10][CH2:9][N:8]1[CH2:7][C:6]([CH3:13])([CH3:12])[NH:5][C:6]([CH3:13])([CH3:12])[C:7]1=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
244.2 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
180 g
Type
reactant
Smiles
NC(CNCCO)(C)C
Name
Quantity
1204 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
327 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
327 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture being maintained at 0°-5° C. during the addition
STIRRING
Type
STIRRING
Details
The mixture is then stirred at this temperature for further 2 hours and at room temperature for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for further 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Then, the mixture is filtered
WASH
Type
WASH
Details
the residue is washed with acetone
WASH
Type
WASH
Details
The filtrate and the acetone of washing
CUSTOM
Type
CUSTOM
Details
are collected
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum (70° C./24 mbar)
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
giving a white oil with a boiling point of 115° C. at 2.66 mbar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling a solid product with a melting point of 91°-93° C.
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
OCCN1C(C(NC(C1)(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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